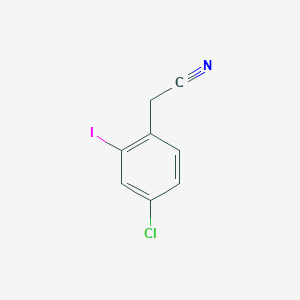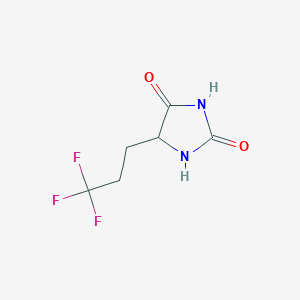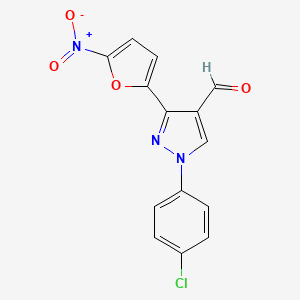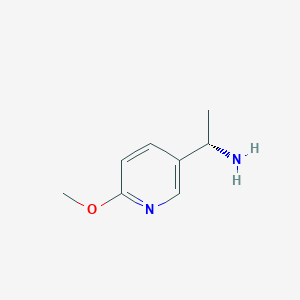![molecular formula C11H9BrN4 B8629732 2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine](/img/structure/B8629732.png)
2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine
Übersicht
Beschreibung
2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with a bromo group, an ethynyl linkage, and a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β-acetylenic aldehydes, β-ketonitriles, and ynones.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: The ethynyl group can engage in coupling reactions such as Sonogashira and Suzuki-Miyaura couplings.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and a base such as triethylamine in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .
Wissenschaftliche Forschungsanwendungen
2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl linkage and the pyrazole moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a bromo group, an ethynyl linkage, and a pyrazole moiety makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H9BrN4 |
|---|---|
Molekulargewicht |
277.12 g/mol |
IUPAC-Name |
2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine |
InChI |
InChI=1S/C11H9BrN4/c1-16-7-8(5-15-16)2-3-9-6-14-11(12)4-10(9)13/h4-7H,1H3,(H2,13,14) |
InChI-Schlüssel |
LKDUIAFRLXCNAB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C#CC2=CN=C(C=C2N)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl [3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B8629653.png)
![(1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE](/img/structure/B8629658.png)








![1-[(3-Nitro-2-pyridinyl)amino]-2-propanol](/img/structure/B8629717.png)



